2-(3-氯-3-丁烯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

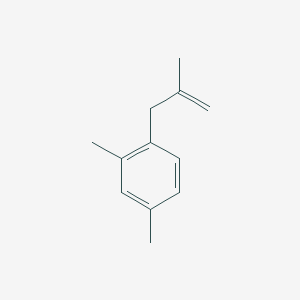

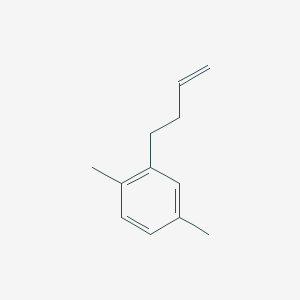

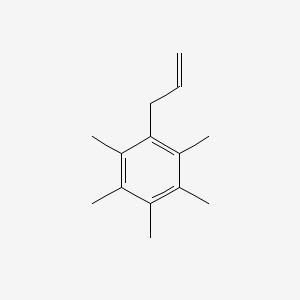

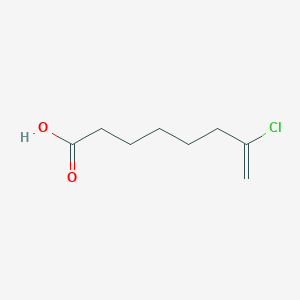

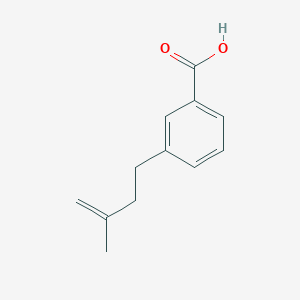

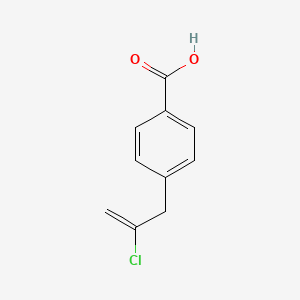

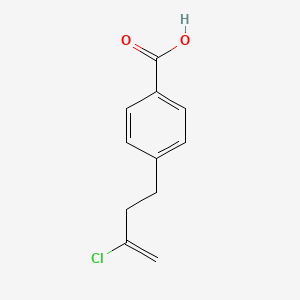

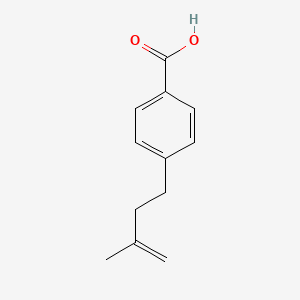

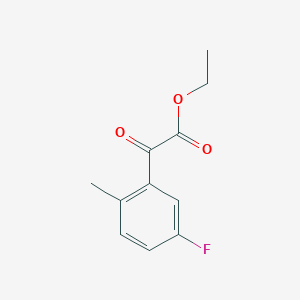

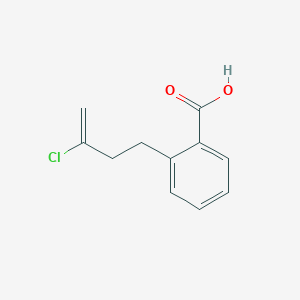

“2-(3-Chloro-3-butenyl)benzoic acid” is an organic chemical compound that belongs to the group of benzoic acids. It contains a carboxylic acid functional group and a butenyl group. The compound has a molecular weight of 210.657 .

Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position . A potential synthesis pathway could involve ortho-methylbenzoic acid with lithium diisopropyl amide in tetrahydrofuran, followed by a reaction with allyl bromide .Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-3-butenyl)benzoic acid” includes 11 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom . It also contains 25 bonds in total, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis

Reactions at the benzylic position are significant in the chemistry of this compound. These reactions could involve free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.657 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.科学研究应用

抗菌和杀螺活性

研究表明,与2-(3-氯-3-丁烯基)苯甲酸类似结构的前醇基苯甲酸衍生物表现出显著的抗菌和杀螺活性。例如,从长叶胡椒叶中分离出的化合物显示了这些活性 (Orjala et al., 1993)。

光分解性质

对氯苯甲酸的研究,包括与2-(3-氯-3-丁烯基)苯甲酸结构相关的化合物,已经证明它们易于光分解。这个过程涉及用羟基和氢替换氯,形成羟基苯甲酸和苯甲酸本身 (Crosby & Leitis, 1969)。

对金黄色葡萄球菌细胞的影响

苯甲酸衍生物,包括与2-(3-氯-3-丁烯基)苯甲酸密切相关的化合物,已被研究其对金黄色葡萄球菌细胞的影响。这些化合物可以导致产青霉素酶细胞数量的变化,有利于那些不产生该酶的细胞 (Dulaney, 1970)。

合成和化学转化

苯甲酸衍生物的合成,包括可能适用于2-(3-氯-3-丁烯基)苯甲酸的方法,一直是研究的课题。这些研究侧重于优化反应条件,探索产物的产率和纯度 (You-gui, 2010)。

热力学研究

苯甲酸及其衍生物在制药研究中得到了广泛研究。了解它们的热力学相行为对于制药应用的工艺设计至关重要。这些研究通常涉及在各种溶液中建模相平衡 (Reschke et al., 2016)。

在液晶研究中的作用

在液晶技术领域也进行了关于苯甲酸衍生物的研究。这些研究涉及合成特定化合物并研究它们的相行为和热性质,这对于液晶器件的开发至关重要 (Begum et al., 2013)。

安全和危害

属性

IUPAC Name |

2-(3-chlorobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPNBVSLEVRPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641256 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-3-butenyl)benzoic acid | |

CAS RN |

732248-87-2 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。